molecular formula C20H24O6S2 B1605281 [1-[(4-Methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate CAS No. 22308-09-4

[1-[(4-Methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate

Cat. No. B1605281
CAS RN: 22308-09-4
M. Wt: 424.5 g/mol
InChI Key: DBCZPSPFUJJRSK-UHFFFAOYSA-N
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Description

“[1-[(4-Methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate” is a chemical compound . It has a linear formula of C22H24O7S2, a CAS Number of 1217734-22-9, and a molecular weight of 464.56 .

Scientific Research Applications

Aggregation and Supramolecular Chemistry

One study discusses p-Sulfonatocalixarenes, which are macrocyclic molecules with the ability to form inclusion complexes with cationic and neutral species, making them significant in supramolecular chemistry. Their amphiphilic properties and recognition abilities have been applied in the design of non-covalently bonded amphiphiles, demonstrating their potential in diverse scientific research applications, including the study of structure-aggregation relationships (Basílio, Francisco, & García‐Río, 2013).

Proton Conducting Materials

Another research area involves the preparation of sulfonic acid functional cyclic and polymeric phosphazenes for proton conductivity. These materials, characterized by various spectroscopic techniques, have shown higher proton conductivity under anhydrous conditions than Nafion, indicating their application in fuel cells and other energy-related technologies (Çelebi & Hacıvelioğlu, 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of sulfonamide derivatives have been extensively studied, providing insights into their molecular and electronic structures. These studies include spectroscopic characterization, density functional theory calculations, and conformational analysis, contributing to a deeper understanding of their properties and potential applications in various fields such as materials science and pharmaceuticals (Mahmood, Akram, & Lima, 2016).

Antimalarial and Anticancer Activities

Research on ether aryl sulfonic acid esters has revealed compounds with significant antimalarial and anticancer activities. These studies highlight the potential of such compounds in therapeutic applications, emphasizing the importance of structural modifications to enhance their selectivity and efficacy (Betts et al., 2006).

properties

IUPAC Name

[1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6S2/c1-16-4-8-18(9-5-16)27(21,22)25-14-20(12-3-13-20)15-26-28(23,24)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCZPSPFUJJRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCC2)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321580
Record name [1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22308-09-4
Record name NSC378221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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